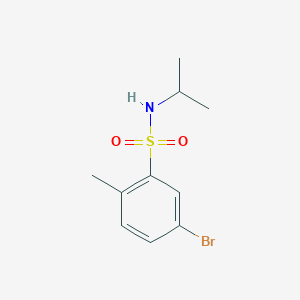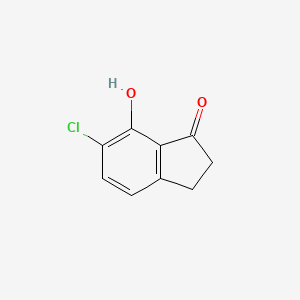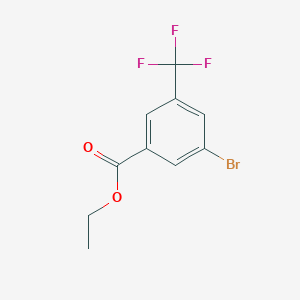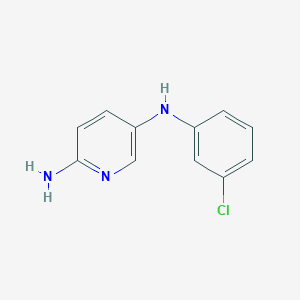![molecular formula C10H16N2 B3200558 4-[(Dimethylamino)methyl]-2-methylaniline CAS No. 1018276-97-5](/img/structure/B3200558.png)
4-[(Dimethylamino)methyl]-2-methylaniline
説明
4-[(Dimethylamino)methyl]-2-methylaniline, also known as DMMA, is an organic compound that belongs to the class of aromatic amines. It has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 4-[(Dimethylamino)methyl]-2-methylaniline, focusing on six unique fields:
Organic Synthesis
4-[(Dimethylamino)methyl]-2-methylaniline is widely used as an intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, making it a valuable building block for the synthesis of complex organic molecules. This compound is particularly useful in the production of dyes, pharmaceuticals, and agrochemicals due to its ability to introduce dimethylamino and methyl groups into target molecules .
Dye Manufacturing
This compound is a key precursor in the synthesis of azo dyes. Azo dyes are characterized by their vivid colors and are extensively used in textile, leather, and food industries. The dimethylamino group in 4-[(Dimethylamino)methyl]-2-methylaniline enhances the electron-donating properties, which is crucial for the chromophore formation in azo dyes, leading to brighter and more stable colors .
Pharmaceuticals
In the pharmaceutical industry, 4-[(Dimethylamino)methyl]-2-methylaniline serves as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its structural features allow it to be incorporated into molecules that exhibit therapeutic properties, such as analgesics, anti-inflammatory agents, and antibiotics. The compound’s versatility in forming different chemical bonds makes it a valuable tool in drug development .
Polymer Chemistry
This compound is also used in the production of polymers and resins. It acts as a monomer or a co-monomer in polymerization reactions, contributing to the formation of polymers with specific properties. For instance, it can be used to produce polymers with enhanced thermal stability, mechanical strength, and chemical resistance, which are essential for various industrial applications .
Analytical Chemistry
In analytical chemistry, 4-[(Dimethylamino)methyl]-2-methylaniline is employed as a reagent for the detection and quantification of certain metal ions. Its ability to form colored complexes with metals such as copper and iron makes it useful in spectrophotometric assays. This application is particularly important in environmental monitoring and quality control processes .
Material Science
In material science, this compound is used to synthesize advanced materials with specific properties. For example, it can be incorporated into the structure of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), which are used for gas storage, separation, and catalysis. The functional groups in 4-[(Dimethylamino)methyl]-2-methylaniline contribute to the stability and functionality of these materials.
Source Source Source Source Source : Source : Source : Source
特性
IUPAC Name |
4-[(dimethylamino)methyl]-2-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-8-6-9(7-12(2)3)4-5-10(8)11/h4-6H,7,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUKPEYUVQSUIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Dimethylamino)methyl]-2-methylaniline | |
CAS RN |
1018276-97-5 | |
| Record name | 4-[(dimethylamino)methyl]-2-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{4-[(2-Ethylimidazolyl)methyl]phenyl}methylamine](/img/structure/B3200481.png)
![7-aminoimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B3200485.png)


![1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B3200534.png)
![3-Methyl-[1,2]oxazolo[5,4-b]pyridin-5-amine](/img/structure/B3200538.png)
![1-[4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)phenyl]methanamine](/img/structure/B3200540.png)
![3-(3-Aminopropyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B3200545.png)


![3-amino-1,5,6-trimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B3200554.png)
![Ethyl 6-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3200576.png)

